molecular formula C16H24N2OS B2605415 N-(1-cyclopropylethyl)-N-(2-ethoxyethyl)-N'-phenylthiourea CAS No. 133612-04-1

N-(1-cyclopropylethyl)-N-(2-ethoxyethyl)-N'-phenylthiourea

Cat. No.: B2605415
CAS No.: 133612-04-1
M. Wt: 292.44
InChI Key: CVPOCYWTYQXQPK-UHFFFAOYSA-N
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Description

N-(1-cyclopropylethyl)-N-(2-ethoxyethyl)-N’-phenylthiourea is an organic compound belonging to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, with its unique structural features, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylethyl)-N-(2-ethoxyethyl)-N’-phenylthiourea typically involves the reaction of a primary amine with an isothiocyanate. The reaction conditions often include:

    Solvent: Common solvents like ethanol or methanol.

    Temperature: Mild temperatures, usually around room temperature to 50°C.

    Catalysts: Sometimes, catalysts like acids or bases are used to facilitate the reaction.

Industrial Production Methods

Industrial production of thioureas, including N-(1-cyclopropylethyl)-N-(2-ethoxyethyl)-N’-phenylthiourea, may involve large-scale batch or continuous processes. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylethyl)-N-(2-ethoxyethyl)-N’-phenylthiourea can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding sulfonyl derivatives.

    Reduction: Reduction to amines or other derivatives.

    Substitution: Nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Used in the production of polymers, agrochemicals, and other materials.

Mechanism of Action

The mechanism of action of N-(1-cyclopropylethyl)-N-(2-ethoxyethyl)-N’-phenylthiourea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved can vary depending on the application, such as inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

    N-phenylthiourea: A simpler thiourea derivative with similar properties.

    N,N’-diphenylthiourea: Another thiourea with two phenyl groups.

    N-(2-ethoxyethyl)-N’-phenylthiourea: A compound with a similar ethoxyethyl group.

Uniqueness

N-(1-cyclopropylethyl)-N-(2-ethoxyethyl)-N’-phenylthiourea is unique due to the presence of the cyclopropylethyl group, which may impart distinct chemical and biological properties compared to other thioureas.

Properties

IUPAC Name

1-(1-cyclopropylethyl)-1-(2-ethoxyethyl)-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2OS/c1-3-19-12-11-18(13(2)14-9-10-14)16(20)17-15-7-5-4-6-8-15/h4-8,13-14H,3,9-12H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPOCYWTYQXQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN(C(C)C1CC1)C(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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